4-Amino-1-ethylpyrrolidin-2-one hydrochloride

Description

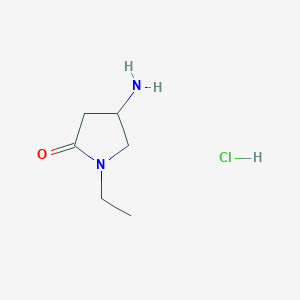

4-Amino-1-ethylpyrrolidin-2-one hydrochloride (CAS 1255718-06-9) is a pyrrolidinone derivative characterized by a five-membered lactam ring substituted with an ethyl group at the 1-position and an amino group at the 4-position, forming a hydrochloride salt. The hydrochloride salt enhances solubility, making it suitable for formulation studies, though its exact melting point and solubility profile remain unspecified in the available literature.

Properties

IUPAC Name |

4-amino-1-ethylpyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-2-8-4-5(7)3-6(8)9;/h5H,2-4,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKAKVUHGUIRIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(CC1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255718-06-9 | |

| Record name | 2-Pyrrolidinone, 4-amino-1-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255718-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-1-ethylpyrrolidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Core Pyrrolidinone Formation and Amination

Detailed Preparation Methodology and Conditions

| Step | Reagents/Conditions | Description | Outcome/Yield |

|---|---|---|---|

| 1 | Succinimide or succinic anhydride + ethyl halide + base | Alkylation to form 1-ethylpyrrolidin-2-one intermediate | Moderate to high yield |

| 2 | Nitration or nitromethylene derivative formation | Introduction of nitro or nitromethylene group at 4-position | Controlled regioselectivity |

| 3 | Catalytic hydrogenation (Pd/C) in acidic aqueous solution | Reduction of nitro group to amino group under 25–100 °C, 1–10 atm H₂ pressure | High selectivity (~84%) |

| 4 | Treatment with HCl in methanol or ethanol/water | Formation of hydrochloride salt, crystallization, and drying | >95% purity, high crystallinity |

Research Findings and Analysis

Catalytic Hydrogenation Efficiency

- Using palladium on carbon catalyst in aqueous sulfuric acid solutions allows for efficient and selective reduction of nitro groups to amines.

- The molar ratio of CO₂ to H₂ gases influences the reaction pathway and selectivity, with low CO₂ concentration favoring amine formation.

- Continuous flow reactors enhance process control, enabling steady-state production with improved yields and purity.

Purification and Salt Formation

- Post-synthesis, the free base is purified by crystallization or extraction.

- Hydrochloride salt formation improves compound stability and solubility, critical for pharmaceutical applications.

- Controlled pH and solvent choice during salt formation influence crystal morphology and purity.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Effect on Product |

|---|---|---|

| Alkylation base | Sodium hydride, potassium carbonate | Efficient N-ethylation, minimal side reactions |

| Nitration agent | Nitric acid derivatives or nitromethylene precursors | Regioselective 4-position substitution |

| Hydrogenation catalyst | Pd/C (5-10%) | High selectivity for amino group formation |

| Hydrogen pressure | 1–10 atm | Controls reaction rate and selectivity |

| Temperature | 25–100 °C | Influences reaction kinetics and yield |

| Solvent for hydrogenation | Aqueous sulfuric acid or sulfate salt solutions | Enhances solubility and catalyst activity |

| Salt formation solvent | Methanol, ethanol/water mixtures | Affects crystallization and purity |

| Drying conditions | Vacuum drying at room temperature | Reduces moisture content <0.1% |

Chemical Reactions Analysis

4-Amino-1-ethylpyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

4-Amino-1-ethylpyrrolidin-2-one hydrochloride serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Substitution Reactions : The amino group can engage in nucleophilic substitutions, facilitating the formation of more complex molecules.

- Synthesis of Derivatives : It is often utilized in synthesizing derivatives that can exhibit unique biological activities or chemical properties.

Biology

In biological research, this compound is primarily employed in:

- Proteomics : It is used to study protein interactions and functions due to its ability to modify proteins or act as a tagging agent for biochemical assays.

- Pharmacological Studies : The compound is being explored for its potential therapeutic effects, particularly in drug development targeting neurological disorders due to its structural similarity to known psychoactive compounds.

Medicine

The compound's potential medicinal applications include:

- Drug Development : Investigated as a precursor for the synthesis of novel therapeutic agents aimed at treating conditions such as anxiety or depression.

- Biochemical Assays : Utilized in assays to evaluate enzyme activity or receptor binding, contributing to the understanding of various biological pathways.

Case Study on Neuropharmacological Effects

A study published in Journal of Medicinal Chemistry investigated the neuropharmacological effects of derivatives synthesized from this compound. The findings indicated that certain derivatives exhibited significant anxiolytic properties in animal models, suggesting potential for further development as therapeutic agents .

Proteomics Application

Research conducted at a leading university explored the use of this compound in proteomics to enhance protein solubility and stability during analysis. The results demonstrated improved outcomes in mass spectrometry-based protein identification when using modified proteins derived from this compound .

Mechanism of Action

The mechanism of action of 4-Amino-1-ethylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group allows it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data of Pyrrolidinone Derivatives

Key Observations:

The fluorophenyl group in the 5-position (CAS 1423032-12-5) introduces aromaticity, which may enhance intermolecular interactions (e.g., π-π stacking) but reduce aqueous solubility . Positional isomerism (e.g., 1-amino vs. 4-amino substitution) significantly impacts molecular geometry and hydrogen-bonding capacity, as seen in the higher melting point (227°C) of 1-aminopyrrolidin-2-one hydrochloride .

Hydrochloride Salt Utility :

- All compounds listed are hydrochloride salts, improving solubility and bioavailability. For example, famotidine hydrochloride () and ranitidine hydrochloride () utilize this property for gastrointestinal retention.

Functional and Pharmacological Implications

- CAS 1228838-07-0 (4-amino-1-methyl derivative): Likely used in drug formulations requiring rapid dissolution, akin to amitriptyline hydrochloride ().

- CAS 20386-22-5 (1-amino isomer): Positional isomerism may limit its utility compared to 4-amino derivatives, as amino group placement affects receptor binding .

Biological Activity

4-Amino-1-ethylpyrrolidin-2-one hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and biological research. Its structure, which incorporates a pyrrolidin-2-one ring with an amino group, suggests potential interactions with various biological targets, making it a candidate for therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C6H12ClN3O

- Molecular Weight : Approximately 177.63 g/mol

- Solubility : The hydrochloride form enhances solubility in aqueous environments, facilitating its use in biological assays and drug development.

This compound primarily acts through interactions with specific enzymes and receptors. The amino group allows for hydrogen bonding and electrostatic interactions, which can modulate the activity of various molecular targets. This modulation is crucial for its potential role as an enzyme inhibitor or activator, influencing several biochemical pathways relevant to disease treatment.

Biological Activities

The compound has been studied for its diverse biological activities, including:

- Enzyme Inhibition : It has shown potential in inhibiting specific enzymes involved in metabolic pathways.

- Protein Interactions : Research indicates that it can affect protein functions and interactions, which is vital in the context of cancer and other diseases .

Pharmacokinetic Profile

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest the following:

| Parameter | Value |

|---|---|

| Oral Bioavailability | Moderate |

| Peak Plasma Concentration (Cmax) | Variable based on administration route |

| Time to Peak Concentration (Tmax) | Typically within 1 hour post-administration |

| Half-life | Data pending further studies |

These parameters indicate that while the compound can be absorbed effectively, further optimization may be necessary to enhance its bioavailability and therapeutic efficacy .

Case Studies

Several studies have explored the biological effects of this compound:

- In Vitro Studies : In cellular assays, this compound demonstrated significant inhibition of cancer cell proliferation. For instance, it was tested against various cancer cell lines, showing IC50 values that suggest potency comparable to established chemotherapeutics .

- Animal Models : In rodent models, the compound exhibited promising results in reducing tumor growth when administered at specific dosages. The efficacy was linked to its ability to modulate kinase activity involved in cell signaling pathways critical for tumor progression .

- Therapeutic Applications : Ongoing research is evaluating its potential as a therapeutic agent in conditions such as cancer and metabolic disorders due to its modulatory effects on key enzymes .

Q & A

Q. What are the common synthetic routes for 4-amino-1-ethylpyrrolidin-2-one hydrochloride, and how can reaction yields be optimized?

The compound is typically synthesized via substitution or condensation reactions. For example, substitution reactions with electrophiles (e.g., halogens or nitro groups) in the presence of catalysts like tin(II) chloride in hydrochloric acid can yield derivatives . To optimize yields, reaction parameters such as temperature (e.g., 0–50°C for hydrochloride salt formation), stoichiometry, and catalyst loading should be systematically tested. Evidence from multi-step syntheses shows that maintaining precise pH control during acidification (using 1 M HCl) and post-reaction purification (e.g., recrystallization) can improve purity and yield up to 52.7% .

Q. How can researchers confirm the purity and structural integrity of this compound?

Standard analytical methods include:

- NMR spectroscopy : To confirm proton environments and functional groups (e.g., pyrrolidinone ring protons).

- HPLC : For quantifying purity, especially in detecting byproducts like unreacted precursors or oxidation derivatives.

- Mass spectrometry (MS) : To validate molecular weight (e.g., 204.65 g/mol for related compounds) .

- Elemental analysis : To verify stoichiometry of C, H, N, and Cl.

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Solubility : Freely soluble in water and methanol, but poorly soluble in non-polar solvents like ether .

- Stability : Store in airtight containers protected from light to prevent degradation. Hydrochloride salts are hygroscopic, requiring desiccated storage .

- Melting point : Related pyrrolidinone derivatives exhibit melting points ~227°C .

Advanced Research Questions

Q. How can X-ray crystallography be applied to resolve structural ambiguities in this compound and its derivatives?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL enables precise determination of bond angles, torsion angles, and hydrogen-bonding networks. For example, monoclinic crystal systems (space groups P2₁/c or P2₁/n) are common for hydrochloride salts, with refinement parameters like R1 values < 0.05 ensuring accuracy . Key steps include:

- Growing high-quality crystals via slow evaporation.

- Using synchrotron radiation for high-resolution data.

- Validating hydrogen atom positions with Fourier difference maps.

Q. What strategies are effective in analyzing reaction byproducts or impurities in syntheses involving this compound?

Advanced chromatographic and spectroscopic methods include:

- LC-MS/MS : To identify low-abundance impurities (e.g., oxidation byproducts like nitro derivatives).

- X-ray powder diffraction (XRPD) : To detect polymorphic impurities, as seen in related hydrochloride salts .

- Ion chromatography : For quantifying residual chloride or counterion deviations.

Referencing pharmacopeial standards (e.g., EP/USP) ensures compliance with impurity thresholds (e.g., <0.1% for major impurities) .

Q. How can computational tools aid in predicting synthetic pathways or optimizing reaction conditions?

AI-driven platforms like Pistachio or Reaxys leverage reaction databases to propose feasible routes. For example:

- Retrosynthesis algorithms : Prioritize steps with high atom economy (e.g., one-step HCl salt formation).

- DFT calculations : Predict transition states for substitution reactions, guiding catalyst selection.

- Machine learning : Optimize parameters (e.g., temperature, solvent polarity) to maximize yield .

Q. What are the challenges in studying the compound’s stability under varying pH and temperature conditions?

- Hydrolytic degradation : The pyrrolidinone ring may undergo hydrolysis in alkaline conditions. Accelerated stability studies (40°C/75% RH) with HPLC monitoring can identify degradation pathways.

- Thermal analysis : Differential scanning calorimetry (DSC) reveals phase transitions (e.g., melting/decomposition).

- pH-rate profiling : Determines degradation kinetics, critical for formulation design .

Q. How does the compound’s structural motif influence its biological activity in medicinal chemistry studies?

The pyrrolidinone scaffold enables:

- Hydrogen bonding : The amino group interacts with enzyme active sites (e.g., kinase inhibitors).

- π-π stacking : The aromatic ring stabilizes binding to hydrophobic protein pockets.

Structure-activity relationship (SAR) studies on analogs (e.g., halogenated derivatives) can enhance potency or selectivity .

Methodological Notes

- Crystallization : Use cold mother liquor rinsing to remove amorphous impurities .

- Reaction Scale-Up : Maintain strict temperature control during exothermic steps (e.g., HCl addition) to avoid side reactions .

- Safety : Follow GHS protocols for handling hydrochloride salts, including skin/eye protection and ventilation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.